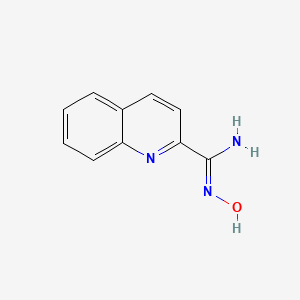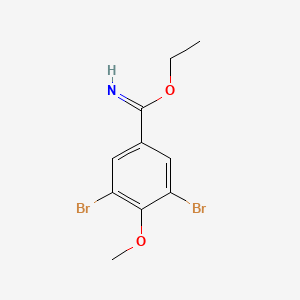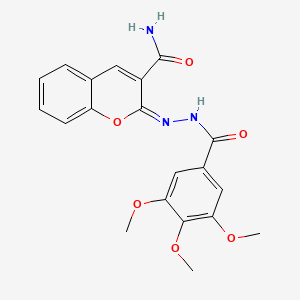
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including an amide, an ether, and a phenyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis reactions, while the ether group could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ether and an amide group could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Novel Compounds
- Heterocyclic Derivative Syntheses : Utilizing palladium-catalyzed oxidative cyclization-alkoxycarbonylation, various heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione were synthesized, demonstrating the versatility of related compounds in creating a wide range of biologically relevant structures (Bacchi et al., 2005).
Antimicrobial Activities
- Fluoroquinolone-Based Antimicrobials : Synthesis of fluoroquinolone-based 4-thiazolidinones from related quinoline compounds showed significant antimicrobial activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Agents
- Novel Anti-Inflammatory Compounds : The synthesis of novel compounds from visnaginone and khellinone derivatives, leading to the development of agents with significant anti-inflammatory and analgesic activities. This indicates the potential use of quinazoline derivatives in therapeutic applications targeting inflammation and pain (Abu‐Hashem et al., 2020).
Biological Activity Evaluations
- Cytotoxic Activity Assessment : Studies on the cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic compounds including quinazolines demonstrated their potential in cancer treatment by inhibiting the growth of cancer cell lines (Bu et al., 2000).
Reversal of Multidrug Resistance
- Overcoming Drug Resistance : Research on compounds such as GF120918, a derivative with a quinoline structure, has shown efficacy in reversing multidrug resistance in cancer cells, suggesting that similar quinazoline derivatives could be explored for enhancing the effectiveness of chemotherapy (Hyafil et al., 1993).
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-14-13-27-23(29)20-12-7-16(15-21(20)26-24(27)30)22(28)25-17-8-10-19(11-9-17)32-18-5-3-2-4-6-18/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDDXFNBDSSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2988284.png)

![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)

![1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2988288.png)
![N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2988290.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2988295.png)



![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)

![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)